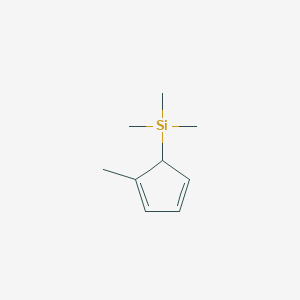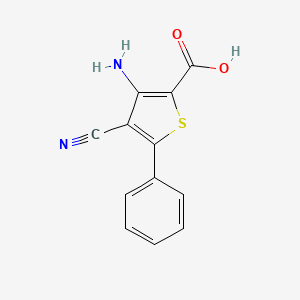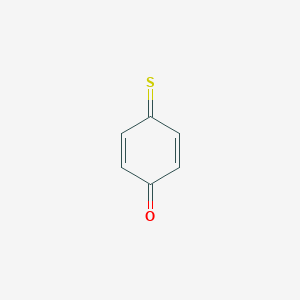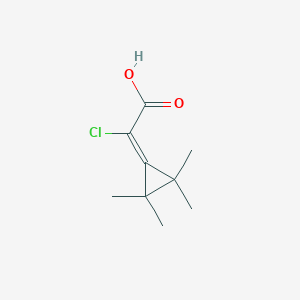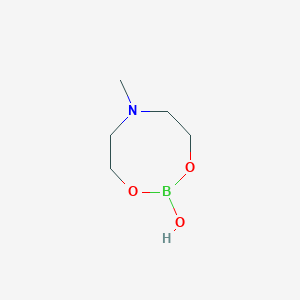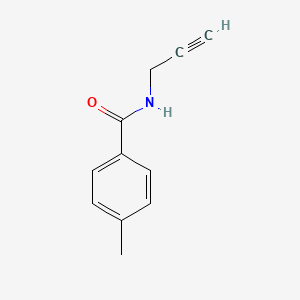![molecular formula C20H18N4 B14426861 (E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene] CAS No. 86317-68-2](/img/structure/B14426861.png)
(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings. This compound is particularly interesting due to its symmetrical structure and the presence of methyl groups on the aromatic rings, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylbenzenediazonium chloride with 1,4-phenylenediamine. The reaction is carried out in an aqueous medium, often under acidic conditions to maintain the stability of the diazonium salt. The reaction proceeds through a coupling mechanism where the diazonium group reacts with the amine group to form the diazene linkage.
Industrial Production Methods
On an industrial scale, the production of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] follows similar principles but is optimized for higher yields and purity. This may involve the use of continuous flow reactors, precise control of reaction temperatures, and the use of catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzenes depending on the electrophile used.
科学研究应用
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in photoresponsive materials and as a molecular switch.
Medicine: Studied for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Employed in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers. This property is exploited in various applications, such as molecular switches and photoresponsive materials. The molecular targets and pathways involved in these processes are related to the interaction of the compound with light and its subsequent structural changes.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the methyl groups present in (E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene].
4,4’-Dimethoxyazobenzene: Similar structure but with methoxy groups instead of methyl groups.
4,4’-Dihydroxyazobenzene: Contains hydroxy groups, leading to different chemical properties.
Uniqueness
(E,E)-1,1’-(1,4-Phenylene)bis[(4-methylphenyl)diazene] is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and stability. The symmetrical structure also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
86317-68-2 |
|---|---|
分子式 |
C20H18N4 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
(4-methylphenyl)-[4-[(4-methylphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C20H18N4/c1-15-3-7-17(8-4-15)21-23-19-11-13-20(14-12-19)24-22-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChI 键 |
VMGWSFMTCBOGCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
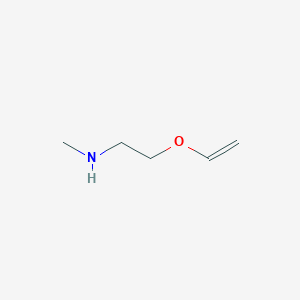
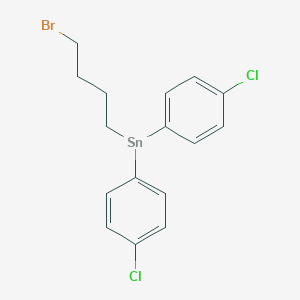
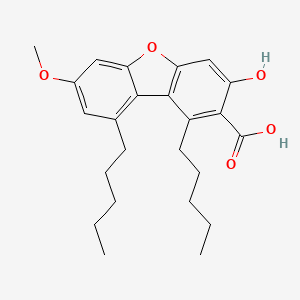
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
